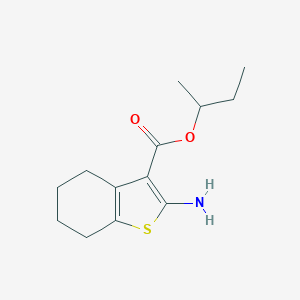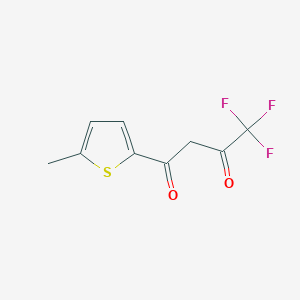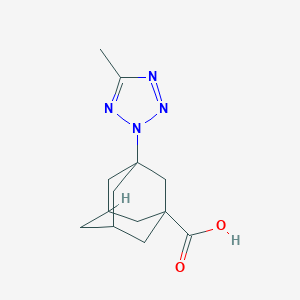![molecular formula C13H12O4 B454952 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-12-3](/img/structure/B454952.png)
5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde” is a chemical compound with the CAS Number: 438218-12-3 . It has a molecular weight of 232.24 . The IUPAC name for this compound is 5-[(2-methoxyphenoxy)methyl]-2-furaldehyde . The physical form of this compound is a powder .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H12O4/c1-15-12-4-2-3-5-13 (12)16-9-11-7-6-10 (8-14)17-11/h2-8H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 232.24 .
Scientific Research Applications
Antioxidant Properties and Phenolic Content Analysis
Research has demonstrated that derivatives similar to 5-[(2-Methoxyphenoxy)methyl]furan-2-carbaldehyde, such as 5-(hydroxymethyl)furan-2-carbaldehyde (HMF) and its derivatives, are formed during the acid hydrolysis of conjugated and bound phenolics in plant foods. These compounds were initially misidentified as phenolics but have shown antioxidant activity mainly in the oxygen radical absorbance capacity (ORAC) assay, suggesting their potential in evaluating the antioxidant properties of plant-derived foods (Chen et al., 2014).
Neuroprotective Activities
A study on Gastrodia elata, a plant known for its medicinal properties, resulted in the isolation of compounds structurally similar to this compound. These compounds exhibited potential neuroprotective activities against oxidative stress-induced PC12 cell damage, suggesting their applications in developing treatments for neurodegenerative diseases (Li et al., 2016).
Antitumor Activities
The spent culture broth of Taiwanofungus camphoratus, a mushroom, yielded compounds including 5-(hydroxymethyl)furan-2-carbaldehyde, which displayed inhibitory effects on the proliferation of tumor cells in vitro. This indicates its potential application in developing antitumor agents (Jia et al., 2015).
Furan-2-Carbaldehydes as Biomass-Derived Chemicals
Furan-2-carbaldehydes, a group including compounds similar to this compound, have been identified as efficient green C1 building blocks for the synthesis of bioactive quinazolin-4(3H)-ones by ligand-free photocatalytic C–C bond cleavage. This process underscores the role of these compounds in sustainable chemistry and the development of new pharmaceuticals (Yu et al., 2018).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Properties
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]furan-2-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O4/c1-15-12-4-2-3-5-13(12)16-9-11-7-6-10(8-14)17-11/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUDMVQWVEBNXFS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(O2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl 2-({[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B454869.png)
![Ethyl 4-{4-[(2-bromophenoxy)methyl]-5-methyl-2-thienyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454870.png)
![Methyl 4-{5-[(4-chloro-2-methylphenoxy)methyl]-2,4-dimethylphenyl}-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B454872.png)
![4-chloro-N-[1-(4-ethylphenyl)-2,5-dioxopyrrolidin-3-yl]-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B454875.png)
![N-[1-(4-tert-butylphenyl)ethyl]-2-(2-methoxyphenyl)quinoline-4-carboxamide](/img/structure/B454876.png)



![2-(4-Isopropylphenyl)-4-{[4-(2-methoxyphenyl)-1-piperazinyl]carbonyl}-6-methylquinoline](/img/structure/B454885.png)
![3-[(4-Chlorophenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B454886.png)
![3-[(2-Chloro-4-fluorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B454888.png)

![Ethyl 2-({[5-(3,4-dimethylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]carbonyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B454890.png)
![Methyl 5-{[(1-formyl-2-naphthyl)oxy]methyl}-2-furoate](/img/structure/B454892.png)
